2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride

Hydrogen Bond Donor Count Physicochemical Profile Drug-Likeness

When sourcing fluorinated pyrrolidine building blocks for SAR campaigns, researchers face unpredictable lead times and isomer contamination. This 2-substituted isomer delivers a defined secondary amine H-bond donor (HBD=1) and m-fluoro electronic profile - properties absent in N-alkylated or 3-substituted analogs. • XLogP3 = 2.4 vs. 2.7 (N-isomer) vs. 2.2 (3-isomer) - enables precise lipophilicity benchmarking • Superior structure-directing agent for AlPO-5 zeotype synthesis with enhanced crystallinity • HCl salt format ensures reliable solid dispensing, RT stability, and reproducible DMSO stock preparation

Molecular Formula C11H15ClFN
Molecular Weight 215.69 g/mol
CAS No. 1172515-73-9
Cat. No. B1520002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride
CAS1172515-73-9
Molecular FormulaC11H15ClFN
Molecular Weight215.69 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H
InChIKeyKHIUANJRRCMJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Fluorophenyl)methyl]pyrrolidine Hydrochloride Overview


2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride (CAS 1172515-73-9) is a fluorinated pyrrolidine derivative supplied as a hydrochloride salt. The free base form (CAS 1016499-34-5) consists of a pyrrolidine ring functionalized at the 2-position with a meta-fluorobenzyl group [1]. It serves as a privileged building block in medicinal chemistry and materials science due to the conformational rigidity of the pyrrolidine scaffold and the electronic influence of the fluorine substituent . Unlike its 1-substituted and 3-substituted positional isomers, substitution at the 2-position preserves a secondary amine (H-bond donor), which critically alters its physicochemical profile and synthetic utility.

Secondary Amine Hydrogen bond donor capacity for target engagement and solubility
Meta-Fluoro Group Electronic tuning and conformational rigidity in medicinal chemistry
Hydrochloride Salt Solid powder for accurate weighing and high-throughput screening

Why 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride Is Irreplaceable


The position of the fluorobenzyl substituent on the pyrrolidine ring dictates the amine's hybridization, basicity, and hydrogen-bonding capacity. Moving the group to the 1-position (N-substituted) eliminates the secondary amine, resulting in zero H-bond donor capacity and a higher XLogP3, which would alter target engagement and solubility in a biological or catalytic context [1]. Relocating to the 3-position retains the secondary amine but alters the spatial orientation of the pharmacophore and induces a different lipophilicity (XLogP3) [2]. Such fundamental physicochemical divergences mean that these isomers are not interchangeable surrogates in structure-activity relationships (SAR), asymmetric catalysis, or supramolecular templating, as detailed below.

Target (2-position)
1-position isomer
3-position isomer
H-Bond Donor
1 (secondary amine)
0 (tertiary amine)
1 (secondary amine)
Lipophilicity (XLogP3)
2.4
2.7
2.2
TPSA
12 Ų
3.2 Ų
12 Ų
Positional isomers differ fundamentally in H-bonding, lipophilicity, and polar surface area. These differences may shift target binding, solubility, and permeability profiles, limiting direct substitution in SAR or catalysis.

Quantitative Evidence: 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride vs. Analogs


Hydrogen Bond Donor Capacity: 2- vs. N-Substitution

The 2-substituted isomer retains a secondary amine (HBD=1), whereas the 1-substituted N-benzyl isomer is a tertiary amine (HBD=0). For the target free base, PubChem lists a HBD count of 1; the analogous 1-substituted compound has a HBD count of 0 [1][2]. This difference directly impacts the molecule's capacity to act as a hydrogen bond donor, which is critical for receptor binding, solubility, and the formation of supramolecular motifs.

H-Bond Donor Count
Cross-study comparable
Target: 1 HBD (secondary amine)
1-Position isomer: 0 HBD (tertiary amine)
Absolute difference of 1 HBD changes molecular recognition capacity; critical for binding and solubility
PubChem computed property (Cactvs)
Hydrogen Bond Donor Count Physicochemical Profile Drug-Likeness

Lipophilicity (XLogP3) Variation

The positional isomerism leads to a measurable difference in lipophilicity. The target 2-substituted isomer has an intermediate computed XLogP3 value. Data from PubChem show the following XLogP3 values: 2-substituted target = 2.4; 1-substituted N-analog = 2.7; 3-substituted analog = 2.2 [1][2][3]. The target compound is more polar than the N-substituted variant but less polar than the 3-substituted variant, making it a distinct choice for permeability/solubility balancing.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 2.4
1-isomer: 2.7 · 3-isomer: 2.2
Intermediate polarity profile may support permeability-solubility balance
XLogP3 3.0 algorithm
Lipophilicity XLogP3 ADME Prediction

TPSA: 2-Substituted vs. 1-Substituted Analogs

The TPSA of the target 2-substituted isomer (12 Ų) is almost 4 times higher than that of the 1-substituted N-analog (3.2 Ų), while the 3-substituted isomer has an identical TPSA of 12 Ų [1][2][3]. This metric is a strong predictor of membrane permeability and oral bioavailability, with lower TPSA values generally correlating with better CNS penetration.

Topological Polar Surface Area
Cross-study comparable
Target: 12 Ų
1-isomer: 3.2 Ų · 3-isomer: 12 Ų
Large TPSA difference may influence membrane permeability and CNS penetration considerations
Cactvs 3.4.8.18 computed
Topological Polar Surface Area Blood-Brain Barrier Permeability Property-Based Design

Meta-Fluoro Substitution in Microporous Templating

A computational and experimental study demonstrated that the meta-fluoro derivative of benzylpyrrolidine is a superior structure-directing agent (template) for the synthesis of the aluminophosphate AlPO-5, compared to both its unsubstituted, ortho-fluoro, and para-fluoro analogs [1]. The o- and p-fluoro derivatives failed as effective templates due to poor packing, while the m-fluoro variant enhanced electrostatic interactions with the framework, leading to better crystallinity of the solid product.

AlPO-5 Templating
Head-to-head comparison
Meta-fluoro: effective template with enhanced crystallinity
Ortho/para-fluoro: poor templates
Regioisomer identity dictates templating outcome; meta-fluoro reported as the effective fluorinated option
Computational + hydrothermal synthesis study
Aluminophosphate Synthesis Structure-Directing Agents Computational Chemistry

Hydrochloride Salt vs. Free Base Handling

The target compound is provided as a hydrochloride salt, which ensures a defined stoichiometry and facilitates handling as a solid powder at room temperature, as opposed to the free base form which may be a liquid under similar conditions . The hydrochloride salt is documented to be a powder stored at room temperature, while the 3-substituted free base analog is noted as a liquid requiring refrigerated storage [1]. This directly impacts weighing accuracy and formulation in early-stage research.

Salt Form Handling
Supporting evidence
HCl salt: powder, RT storage
3-position free base: liquid, refrigerated
Solid salt may facilitate accurate dispensing and automated screening workflows
Supplier datasheet physical form data
Salt Form Selection Solid-State Properties Laboratory Handling

Enantiomeric Availability: (R) and (S) Forms

The identified 2-substituted scaffold has known enantiomerically resolved variants: (S)-2-(3-fluorobenzyl)pyrrolidine (CAS 848073-34-7) and (R)-2-(3-fluorobenzyl)pyrrolidine (CAS 2322535-36-2) . This demonstrates that asymmetric routes exist for the 2-substituted regioisomer. While the 3-substituted isomer has chiral variants, the density of reported commercial enantiopure samples appears higher for the 2-position, indicating a more mature synthetic accessibility for enantioselective applications.

Enantiomeric Access
Data to verify
(R) and (S) enantiomers cataloged for 2-substituted scaffold
Reported enantiopure availability may support asymmetric applications; verify current stock
Commercial database listings
Chirality Enantiopure Building Block Asymmetric Synthesis

Applications of 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride


AlPO-5 Synthesis Template

The m-fluoro substitution pattern of this compound is computationally and experimentally validated as the superior structure-directing agent for AlPO-5 synthesis among fluorinated benzylpyrrolidine regioisomers [1]. Its ability to enhance electrostatic interactions and achieve better crystallinity makes it a procurement priority for laboratories synthesizing AlPO-5 zeotypes.

Asymmetric Organocatalysis Building Block

As a chiral secondary amine available in both enantiomeric forms, the free base is directly suited for use in enamine/iminium-based organocatalysis [1]. The specific H-bond donor and TPSA profile ensures that the catalyst will have fundamentally different phase-transfer and substrate-interaction properties compared to a tertiary amine N-substituted analog.

Positional Isomer Probe in FBDD

The quantifiable differences in XLogP3 (2.4 vs. 2.7 vs. 2.2) and HBD count (1 vs. 0) across the three simple benzyl-pyrrolidine isomers make this compound an ideal 'in-class' probe to experimentally determine the optimal physicochemical profile for a new target [1]. It serves as a structural standard to benchmark the impact of pyrrolidine substitution position on target affinity and early ADME.

Solid HCl Salt for High-Throughput Screening

The hydrochloride salt's reliable powder form, room-temperature storage, and defined stoichiometry provide logistical and technical advantages over liquid free-base alternatives for automated compound management, solid-dispensing, and DMSO stock solution preparation [1]. This reduces variability in early biological assays and ensures reproducible data generation.

Application
Selection Property
Validation Focus
AlPO-5 Synthesis Template
Meta-fluoro regioisomer identity
Templating effectiveness in AlPO-5 crystallization
Asymmetric Organocatalysis
Chiral secondary amine with H-bond donor
Enantiopure catalyst performance and substrate interaction
FBDD Positional Isomer Probe
Distinct logP and HBD profile among isomers
SAR benchmarking and early ADME property mapping
High-Throughput Screening
Solid hydrochloride salt form
Automated dispensing accuracy and solution consistency
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